molecular formula C25H32N2O5 B12075700 3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid

3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid

Cat. No.: B12075700
M. Wt: 440.5 g/mol
InChI Key: BBPRUNPUJIUXSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ifetroban involves several key steps. One of the primary methods includes the preparation of the optically active 7-oxabicyclo[2.2.1]heptane lactol, which is then deprotonated using ethylmagnesium bromide. This intermediate is treated with an aryl Grignard reagent to form a crystalline diol. The final product is obtained through a series of purification steps .

Industrial Production Methods

Industrial production of Ifetroban typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Ifetroban undergoes various chemical reactions, including:

    Oxidation: Ifetroban can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in Ifetroban.

    Substitution: Substitution reactions are used to introduce different substituents into the Ifetroban molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Ifetroban has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying thromboxane receptor antagonism.

    Biology: Investigated for its effects on platelet function and cardiovascular health.

    Medicine: Explored for therapeutic applications in conditions such as cancer metastasis, myocardial ischemia, hypertension, stroke, thrombosis, cardiomyopathy, and platelet-related disorders.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Ifetroban exerts its effects by selectively antagonizing thromboxane receptors. Thromboxane is a substance produced by platelets that promotes blood clot formation and blood vessel constriction. By blocking thromboxane receptors, Ifetroban prevents these actions, thereby reducing the risk of thrombosis and other cardiovascular events. The molecular targets include thromboxane-prostanoid receptors on platelets and other cell types .

Comparison with Similar Compounds

Similar Compounds

    Epoprostenol: Another thromboxane receptor antagonist used in the treatment of pulmonary arterial hypertension.

    Iloprost: A prostacyclin analog with similar effects on thromboxane receptors.

    Treprostinil: Used for its vasodilatory and antiplatelet effects.

Uniqueness of Ifetroban

Ifetroban is unique due to its high selectivity and potency as a thromboxane receptor antagonist. It has shown promising results in preclinical and clinical studies for various medical conditions, making it a valuable compound for therapeutic development .

Properties

IUPAC Name

3-[2-[[3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPRUNPUJIUXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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